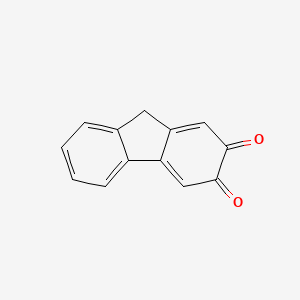
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate is an organic compound derived from anthracene It is characterized by its unique structure, which includes two benzoate groups attached to the 9,10-dioxo-9,10-dihydroanthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate typically involves the reaction of 9,10-dihydroanthracene with benzoic acid derivatives. One common method is the esterification reaction, where 9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl dibenzoate
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(propane-3,1-diyl)bis(phosphonic acid)
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl dibenzoate
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate is unique due to its specific substitution pattern and the presence of two benzoate groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
575489-38-2 |
|---|---|
Formule moléculaire |
C28H16O6 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(5-benzoyloxy-9,10-dioxoanthracen-1-yl) benzoate |
InChI |
InChI=1S/C28H16O6/c29-25-20-14-8-16-22(34-28(32)18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)33-27(31)17-9-3-1-4-10-17/h1-16H |
Clé InChI |
AKIWQLUBVUXEEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


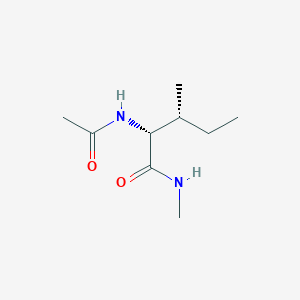

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
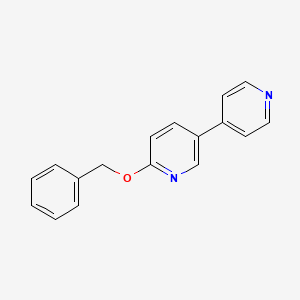


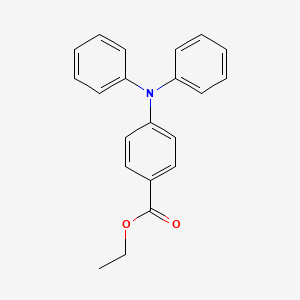
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
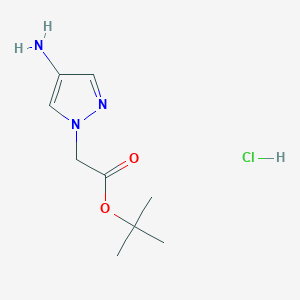
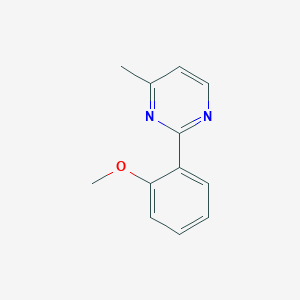
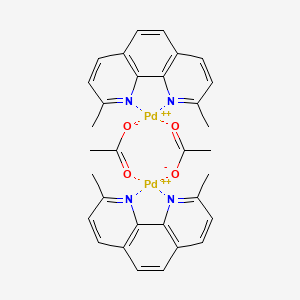
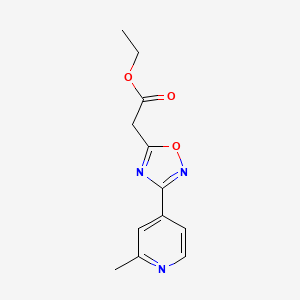
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
